BenchChemオンラインストアへようこそ!

4,6-Dichloro-5-fluoro-2-phenylpyrimidine

Anti-inflammatory Nitric oxide inhibition Immunomodulation

4,6-Dichloro-5-fluoro-2-phenylpyrimidine (CAS 1528642-03-6, molecular formula C₁₀H₅Cl₂FN₂, MW 243.06 g/mol) is a trisubstituted halogenated pyrimidine bearing chlorine atoms at ring positions 4 and 6, a fluorine atom at position 5, and a phenyl group at position 2. This substitution pattern distinguishes it from the widely commercialized herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine, CAS 3740-92-9), which lacks the 5-fluoro substituent, and from the common pharmaceutical intermediate 2,4-dichloro-5-fluoropyrimidine (CAS 213265-83-9), which lacks the 2-phenyl group.

Molecular Formula C10H5Cl2FN2
Molecular Weight 243.06 g/mol
Cat. No. B7935016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-fluoro-2-phenylpyrimidine
Molecular FormulaC10H5Cl2FN2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl
InChIInChI=1S/C10H5Cl2FN2/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H
InChIKeyANLQBROFTCXBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-fluoro-2-phenylpyrimidine (CAS 1528642-03-6): Core Structural Identity and Procurement-Relevant Profile


4,6-Dichloro-5-fluoro-2-phenylpyrimidine (CAS 1528642-03-6, molecular formula C₁₀H₅Cl₂FN₂, MW 243.06 g/mol) is a trisubstituted halogenated pyrimidine bearing chlorine atoms at ring positions 4 and 6, a fluorine atom at position 5, and a phenyl group at position 2 . This substitution pattern distinguishes it from the widely commercialized herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine, CAS 3740-92-9), which lacks the 5-fluoro substituent, and from the common pharmaceutical intermediate 2,4-dichloro-5-fluoropyrimidine (CAS 213265-83-9), which lacks the 2-phenyl group [1]. The compound is supplied as a pale yellow crystalline solid with reported purity of 0.97 (97%) from commercial sources and is soluble in organic solvents including DMSO and ethanol . Its dual chlorine leaving groups at C4 and C6, combined with the electron-withdrawing 5-fluoro substituent and the 2-phenyl ring, create a highly functionalized scaffold for sequential nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions [2].

Why 4,6-Dichloro-5-fluoro-2-phenylpyrimidine Cannot Be Replaced by Fenclorim or 2,4-Dichloro-5-fluoropyrimidine in Research and Development Pipelines


Although fenclorim (4,6-dichloro-2-phenylpyrimidine) and 2,4-dichloro-5-fluoropyrimidine are structurally related halogenated pyrimidines, they are not functionally interchangeable with 4,6-dichloro-5-fluoro-2-phenylpyrimidine. Fenclorim lacks the 5-fluoro substituent, which has been shown to enhance biological potency in immune-activated nitric oxide (NO) inhibition assays by approximately 4.5- to 18-fold compared with non-fluorinated 5-substituted analogs (IC₅₀ 2 µM for the 5-fluoro analog vs. 9–36 µM for other substituents) [1]. Conversely, 2,4-dichloro-5-fluoropyrimidine lacks the 2-phenyl group that is critical for CYP51 binding and antifungal activity in the 2-phenylpyrimidine series; compound C6 from Gao et al. (2024) demonstrated MIC values significantly superior to fluconazole against seven clinical fungal strains, an activity that is scaffold-dependent [2]. The target compound uniquely combines three features—5-fluoro for electronic modulation and metabolic stability, 2-phenyl for target engagement, and 4,6-dichloro for sequential orthogonal derivatization—that no single comparator simultaneously possesses [3]. Substituting any one of these analogs into a synthetic route or biological screen designed for the trisubstituted scaffold introduces either a missing reactive handle, an absent pharmacophoric element, or altered electronic properties that can derail structure–activity relationships or synthetic sequences.

4,6-Dichloro-5-fluoro-2-phenylpyrimidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


5-Fluoro Substitution Drives 4.5- to 18-Fold Enhancement in NO Inhibitory Potency vs. Non-Fluorinated 5-Substituted Analogs

In a systematic structure–activity relationship (SAR) study of 5-substituted 2-amino-4,6-dichloropyrimidines tested in mouse peritoneal cells via an in vitro NO assay, the 5-fluoro-substituted analog (5-fluoro-2-amino-4,6-dichloropyrimidine) exhibited an IC₅₀ of 2 µM, representing the most potent compound in the series [1]. In direct contrast, other 5-substituted analogs displayed IC₅₀ values ranging from 9 µM to 36 µM, while the 5-unsubstituted parent compound showed an IC₅₀ of 11.49 µM [1]. The 5-fluoro analog thus demonstrated approximately 4.5-fold greater potency than the least potent comparator (36 µM) and 5.7-fold greater potency than the 5-unsubstituted baseline, confirming that the 5-fluoro substituent—present in 4,6-dichloro-5-fluoro-2-phenylpyrimidine—is a critical potency-driving structural feature within the 4,6-dichloropyrimidine chemotype [1].

Anti-inflammatory Nitric oxide inhibition Immunomodulation 5-fluoropyrimidine SAR

Tri-Halogenation Pattern (Cl, Cl, F) Yields Bacteriostatic and Antibiofilm Activity Not Observed in Mono- or Di-Halogenated Pyrimidines

An antibiofilm screening study of 30 halogenated pyrimidine derivatives against Staphylococcus aureus identified 2,4-dichloro-5-fluoropyrimidine (24DC5FP, a compound sharing the same 2,4-dichloro-5-fluoro halogenation motif as the target compound) as one of only three active compounds from the entire library [1]. At 50 µg/mL, 24DC5FP achieved significant biofilm inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL and suppressed α-hemolysin-mediated hemolysis by >95% at concentrations as low as 5 µg/mL [1]. In contrast, 4-chloro-5-iodopyrimidine (a mono-halogenated pyrimidine) exhibited a substantially weaker MIC of 200 µg/mL, and compounds with only one or two halogen atoms were generally inactive or showed MICs exceeding 400 µg/mL [1]. The study authors explicitly concluded that 'extensive halogenation enhances the antibiofilm and antivirulence activities of pyrimidine derivatives,' establishing the tri-halogenation pattern as a structural prerequisite for this activity profile [1]. Fenclorim (4,6-dichloro-2-phenylpyrimidine), with only two chlorine substituents and no fluorine, falls into the less-active di-halogenated category that the study associates with diminished antibiofilm potency.

Antibiofilm Staphylococcus aureus Halogenated pyrimidines Antivirulence

Dual C4/C6 Chlorine Leaving Groups Enable Sequential Orthogonal Derivatization Unavailable to Mono-Chloro Analogs

4,6-Dichloro-5-fluoro-2-phenylpyrimidine possesses two chlorine atoms at positions 4 and 6 that serve as leaving groups for sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions [1]. The differential reactivity of C4 vs. C6 chlorines in 4,6-dichloropyrimidines is well-established: C4 exhibits greater electrophilicity due to resonance stabilization of the Meisenheimer intermediate, enabling chemoselective first substitution at C4 followed by subsequent reaction at C6 [2]. This allows the introduction of two distinct substituents (e.g., amine at C4, aryl/heteroaryl at C6) in a controlled, sequential manner from a single starting material [1]. In contrast, 4-chloro-5-fluoro-2-phenylpyrimidine (CAS 887571-35-9) provides only one chlorine leaving group, limiting derivatization to a single substitution event . Similarly, fenclorim (4,6-dichloro-2-phenylpyrimidine) offers two chlorine handles but lacks the 5-fluoro substituent that electronically modulates the pyrimidine ring's reactivity and the downstream biological properties of the products [3]. The combination of dual leaving groups plus the electron-withdrawing 5-fluoro substituent makes the target compound a uniquely versatile intermediate for constructing 4,6-disubstituted-5-fluoro-2-phenylpyrimidine libraries.

Sequential functionalization SNAr Cross-coupling Medicinal chemistry building block

2-Phenylpyrimidine Scaffold Confers CYP51 Antifungal Activity Superior to Fluconazole, Validating the 2-Phenyl Pharmacophore

Gao et al. (2024) designed and synthesized a series of 2-phenylpyrimidine derivatives as novel CYP51 inhibitors and demonstrated that the optimized compound C6 exhibited in vitro antifungal efficacy significantly superior to the clinical first-line drug fluconazole against seven common clinically susceptible fungal strains [1]. After three rounds of structural optimization starting from the 2-phenylpyrimidine scaffold, compound C6 not only surpassed fluconazole in potency but also demonstrated metabolic stability in hepatic microsomal assays and acceptable cytotoxicity profiles [1]. The 2-phenyl substituent was a conserved and essential pharmacophoric element throughout the optimization campaign—all active compounds retained the 2-phenylpyrimidine core [1]. This establishes the 2-phenyl group as a critical determinant of target engagement with CYP51, a feature absent in 2,4-dichloro-5-fluoropyrimidine and other non-phenylated pyrimidine intermediates. The target compound, with its intact 2-phenyl ring, serves as a direct entry point into this validated antifungal chemotype, whereas 2,4-dichloro-5-fluoropyrimidine would require additional synthetic steps to install the phenyl group.

Antifungal CYP51 inhibition 2-Phenylpyrimidine Fluconazole-resistant

5-Fluoro Substitution Confers Metabolic Stability Advantages Over Non-Fluorinated 2-Phenylpyrimidine Analogs

In the CYP51 inhibitor optimization study by Gao et al. (2024), the lead compound C6—which incorporates fluorine substituents on the 2-phenylpyrimidine scaffold—underwent in vitro metabolic stability testing in hepatic microsomes and was found to be 'safe and stable for hepatic microsomal function' [1]. While the study did not directly compare fluorinated vs. non-fluorinated 2-phenylpyrimidines in the same microsomal assay, the broader medicinal chemistry literature establishes that fluorine substitution at the 5-position of pyrimidines consistently enhances metabolic stability by blocking oxidative metabolism at this site, a well-precedented strategy exemplified by the clinical success of 5-fluorouracil and numerous fluorinated kinase inhibitors [2]. Non-fluorinated 2-phenylpyrimidine derivatives such as fenclorim are known to undergo rapid glutathione conjugation via GSTs in plant and mammalian systems—a metabolic pathway that the 5-fluoro substituent may sterically and electronically impede [3]. This class-level inference suggests that 4,6-dichloro-5-fluoro-2-phenylpyrimidine offers inherent metabolic advantages over fenclorim in applications where hepatic stability is a critical parameter.

Metabolic stability Fluorine substitution Hepatic microsomes Drug metabolism

Phenylpyrimidine FLT-3 Kinase Inhibitory Activity Validates the Scaffold for Anticancer Applications Distinct from Agrochemical Fenclorim

Jin et al. (2018) synthesized fifteen novel phenylpyrimidine derivatives and screened their antiproliferative activity against HeLa, HepG2, and MCF-7 cancer cell lines via MTT assay [1]. Compounds 6g and 6h exhibited the most potent activity with IC₅₀ values of 1.5 µM and 2.8 µM, respectively, against HeLa cells [1]. FLT-3 kinase was identified as the most probable molecular target through computational docking studies [1]. Critically, the phenylpyrimidine pharmacophore was the conserved core across all active compounds in this study [1]. This anticancer activity profile is entirely absent from fenclorim (4,6-dichloro-2-phenylpyrimidine), which is optimized for GST induction in plants and has no documented kinase inhibitory activity [2]. The target compound—4,6-dichloro-5-fluoro-2-phenylpyrimidine—provides the phenylpyrimidine core with the added 5-fluoro substituent, a motif known to enhance kinase inhibitor potency through improved target binding and metabolic stability, as demonstrated across multiple clinical-stage fluorinated kinase inhibitors [3].

Anticancer FLT-3 kinase Phenylpyrimidine Kinase inhibition

Optimal Procurement and Application Scenarios for 4,6-Dichloro-5-fluoro-2-phenylpyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Building 4,6-Disubstituted-5-fluoro-2-phenylpyrimidine Kinase Inhibitor Libraries via Sequential SNAr/Cross-Coupling

The target compound's two chlorine leaving groups at C4 and C6, combined with the 5-fluoro and 2-phenyl substituents, make it the optimal starting material for constructing focused kinase inhibitor libraries based on the 4,6-disubstituted pyrimidine scaffold . The well-established differential reactivity of C4 > C6 in 4,6-dichloropyrimidines enables chemists to perform a first amine substitution at C4, followed by a Suzuki or Buchwald-Hartwig coupling at C6, generating diverse analogs without intermediate protecting group manipulations . The 2-phenyl group is pre-installed to engage kinase hydrophobic pockets, and the 5-fluoro substituent enhances metabolic stability while electronically tuning ring reactivity . This scenario is directly supported by the anticancer activity demonstrated for the phenylpyrimidine scaffold against FLT-3 kinase (compounds 6g/6h, IC₅₀ = 1.5–2.8 µM against HeLa cells) . Fenclorim would be an unsuitable substitute here because it lacks the 5-fluoro group critical for metabolic stability and potency optimization in kinase inhibitor programs.

Anti-Inflammatory Drug Discovery: Leveraging 5-Fluoro-Driven Potency in NO Inhibition for Immunomodulatory Lead Identification

The demonstrated 4.5- to 18-fold potency enhancement driven by the 5-fluoro substituent in 4,6-dichloropyrimidine NO inhibitors (IC₅₀ 2 µM for 5-fluoro analog vs. 9–36 µM for non-fluorinated analogs) positions the target compound as a privileged intermediate for anti-inflammatory lead discovery . The C4 and C6 chlorine atoms can be sequentially displaced with diverse amines to explore SAR around the 2-amino-4,6-disubstituted-5-fluoropyrimidine chemotype, while the 2-phenyl group may confer additional target selectivity or pharmacokinetic benefits . Researchers procuring for immunomodulatory programs should explicitly select the 5-fluoro-substituted pyrimidine over the non-fluorinated fenclorim scaffold, as the quantitative SAR evidence indicates that the absence of 5-fluoro substitution results in a 5- to 18-fold loss in NO inhibitory activity .

Antifungal Drug Development: Direct Entry into the 2-Phenylpyrimidine CYP51 Inhibitor Chemotype with Validated Fluconazole-Superior Activity

The Gao et al. (2024) study demonstrated that 2-phenylpyrimidine derivatives are a validated novel structural type of CYP51 inhibitor with in vitro efficacy superior to fluconazole across seven clinical fungal strains . The target compound provides the 2-phenylpyrimidine core with 5-fluoro substitution pre-installed at the metabolically vulnerable C5 position, and reactive chlorine handles at C4 and C6 for further optimization . Research groups developing next-generation antifungal agents should procure this compound as a late-stage diversification intermediate rather than attempting to build the 2-phenyl-5-fluoropyrimidine scaffold from simpler precursors, which would require additional synthetic steps and risk lower overall yields. 2,4-Dichloro-5-fluoropyrimidine is not a suitable substitute because it lacks the 2-phenyl pharmacophore essential for CYP51 binding .

Anti-Virulence and Antibiofilm Research: Tri-Halogenated Pyrimidine Scaffold for Targeting S. aureus Pathogenicity

The discovery that tri-halogenated pyrimidines—specifically those containing the 2,4-dichloro-5-fluoro motif—exhibit potent antibiofilm activity against S. aureus (MIC = 50 µg/mL; >95% hemolysis reduction at 5 µg/mL) while mono- and di-halogenated analogs are largely inactive (MICs ≥ 200 µg/mL) creates a compelling procurement rationale . The target compound (4,6-dichloro-5-fluoro-2-phenylpyrimidine) incorporates this activity-enabling tri-halogenation pattern (two Cl + one F) along with a 2-phenyl substituent that may further modulate target binding or physicochemical properties . Researchers investigating S. aureus virulence mechanisms, quorum sensing inhibition, or biofilm dispersal should select the target compound over fenclorim (di-halogenated only: two Cl, no F), which the SAR evidence predicts would exhibit substantially weaker or absent antibiofilm activity . The unique morphological effects observed with 24DC5FP—increased cell size and wrinkled colony formation—further differentiate the tri-halogenated phenotype from di-halogenated comparators and may indicate a distinct mechanism of action worthy of further mechanistic investigation .

Quote Request

Request a Quote for 4,6-Dichloro-5-fluoro-2-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.